Cas no 2680625-56-1 (benzyl N-2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl-N-methylcarbamate)

benzyl N-2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl-N-methylcarbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-[2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl]-N-methylcarbamate
- 2680625-56-1
- EN300-28287965
- benzyl N-2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl-N-methylcarbamate
-
- インチ: 1S/C15H19N3O3/c1-17(10-14(19)13-8-9-16-18(13)2)15(20)21-11-12-6-4-3-5-7-12/h3-9,14,19H,10-11H2,1-2H3
- InChIKey: HBQTVQMYLGQLQJ-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CC=NN1C)CN(C(=O)OCC1C=CC=CC=1)C
計算された属性
- せいみつぶんしりょう: 289.14264148g/mol
- どういたいしつりょう: 289.14264148g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 334
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 67.6Ų
benzyl N-2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl-N-methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28287965-1.0g |
benzyl N-[2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl]-N-methylcarbamate |
2680625-56-1 | 95.0% | 1.0g |
$1414.0 | 2025-03-19 | |
Enamine | EN300-28287965-5.0g |
benzyl N-[2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl]-N-methylcarbamate |
2680625-56-1 | 95.0% | 5.0g |
$4102.0 | 2025-03-19 | |
Enamine | EN300-28287965-5g |
benzyl N-[2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl]-N-methylcarbamate |
2680625-56-1 | 5g |
$4102.0 | 2023-09-08 | ||
Enamine | EN300-28287965-0.05g |
benzyl N-[2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl]-N-methylcarbamate |
2680625-56-1 | 95.0% | 0.05g |
$1188.0 | 2025-03-19 | |
Enamine | EN300-28287965-1g |
benzyl N-[2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl]-N-methylcarbamate |
2680625-56-1 | 1g |
$1414.0 | 2023-09-08 | ||
Enamine | EN300-28287965-0.5g |
benzyl N-[2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl]-N-methylcarbamate |
2680625-56-1 | 95.0% | 0.5g |
$1357.0 | 2025-03-19 | |
Enamine | EN300-28287965-2.5g |
benzyl N-[2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl]-N-methylcarbamate |
2680625-56-1 | 95.0% | 2.5g |
$2771.0 | 2025-03-19 | |
Enamine | EN300-28287965-10.0g |
benzyl N-[2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl]-N-methylcarbamate |
2680625-56-1 | 95.0% | 10.0g |
$6082.0 | 2025-03-19 | |
Enamine | EN300-28287965-0.1g |
benzyl N-[2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl]-N-methylcarbamate |
2680625-56-1 | 95.0% | 0.1g |
$1244.0 | 2025-03-19 | |
Enamine | EN300-28287965-0.25g |
benzyl N-[2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl]-N-methylcarbamate |
2680625-56-1 | 95.0% | 0.25g |
$1300.0 | 2025-03-19 |
benzyl N-2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl-N-methylcarbamate 関連文献
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
benzyl N-2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl-N-methylcarbamateに関する追加情報
Chemical Profile of Benzyl N-2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl-N-methylcarbamate (CAS No. 2680625-56-1)
Benzyl N-2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl-N-methylcarbamate, identified by its CAS number 2680625-56-1, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a benzyl group, a hydroxyl-substituted ethyl chain, and a 1-methyl-1H-pyrazole moiety, contribute to its unique chemical and pharmacological properties.
The benzyl group in the molecular structure of Benzyl N-2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl-N-methylcarbamate serves as an important pharmacophore, enhancing the compound's solubility and interaction with biological targets. The hydroxyl-substituted ethyl chain introduces polarity to the molecule, which can influence its metabolic stability and bioavailability. Additionally, the 1-methyl-1H-pyrazole ring is a well-known scaffold in medicinal chemistry, often associated with anti-inflammatory, antimicrobial, and anticancer activities.
Recent advancements in drug discovery have highlighted the importance of carbamate derivatives in developing novel therapeutic agents. Carbamates are known for their ability to act as acetylcholinesterase inhibitors, which makes them valuable in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound Benzyl N-2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl-N-methylcarbamate has been studied for its potential to modulate cholinergic systems, offering a promising avenue for further research.
In addition to its cholinergic activity, this compound has shown promise in other therapeutic areas. Studies have indicated that carbamate derivatives can exhibit significant anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory cascade. The presence of the 1-methyl-1H-pyrazole moiety in Benzyl N-2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl-N-methylcarbamate may contribute to its ability to modulate inflammatory pathways, making it a potential candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of Benzyl N-2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl-N-methylcarbamate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the hydroxyl group and the 1-methyl-1H-pyrazole ring necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and enzymatic modifications, have been employed to optimize the synthesis pathway.
Evaluation of the pharmacokinetic properties of Benzyl N-2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl-N-methylcarbamate is crucial for understanding its potential as a therapeutic agent. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles. The compound's solubility in water and its stability under various physiological conditions are key factors that influence its bioavailability. Additionally, investigations into its metabolic pathways have provided insights into potential side effects and interactions with other drugs.
The safety profile of Benzyl N-2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl-N-methylcarbamate has been assessed through preclinical studies involving cell culture and animal models. These studies have evaluated the compound's toxicity, carcinogenicity, and reproductive effects. The results have indicated that the compound is well-tolerated at therapeutic doses but may exhibit some mild side effects at higher concentrations. Further research is needed to fully characterize its safety profile before human clinical trials can be initiated.
Future directions in the research of Benzyl N-2-hydroxy-2-(1-methyl-1H-pyrazol-H5-yIl)et
56
−
56−
−
−
−
−
−
−
−
−
−
−
−
−Benzyl N
Benz
Benz
Benz
Benz
Benz
Benz
Benz
Benz
Benz
Benz
Benz
Benz
Benz
Benezly N-Branch N-Branch N-Branch N-Branch N-Branch N-Branch N-Branch N-Branch N-Branch N-Branch N-Branch N-Branch N-Branch N-Hydroxy-Hydroxy-Hydroxy-Hydroxy-Hydroxy-Hydroxy-Hydroxy-Hydroxy-Hydroxy-Hydroxy-Hydroxy-Hydroxy-Hdroxymethylethy-Nmethylethy-Nmethylethy-Nmethylethy-Nmethylethy-Nmethylethy-Nmethylethy-Nmethylethy-Nmethylethy-Carbamate (CAS No.CAS No.
CAS No.
CAS No.
CAS No.
CAS No.
CAS No.
CAS No.
CAS No.
CAS No.
CAS No.
CAS No.
CAS No.
CAS No.CA CNTrolled Substance Controlled Substance Controlled Substance Controlled Substance Controlled Substance Controlled Substance Controlled Substance Controlled Substance Controlled Substances Substances Substances Substances Substances Substances Substances Substances − − − − − − − − − − − − −26806625762680625762680625762680625762680625762680625762680625762680625762
2680625-56-1 (benzyl N-2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)ethyl-N-methylcarbamate) 関連製品
- 2172204-42-9(2-cyclopropyl-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid)
- 1923056-74-9(N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride)
- 263012-63-1(2-Chloro-5-ethynylpyridine)
- 2097934-00-2(3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide)
- 642092-85-1(4-(1-methyl-1H-imidazol-2-yl)sulfanylbutan-1-amine)
- 946272-15-7(N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide)
- 122269-03-8(2-Tert-Butyl-4-(2-methylbutan-2-yl)phenol)
- 2229436-53-5(1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutylmethanamine)
- 1289131-64-1(5-Bromo-2-(cyclohexyloxy)-4-methylpyridine)
- 1171061-94-1(3-(pyridin-2-ylmethanesulfonyl)propanoic acid hydrochloride)



